molecular formula C14H16N2O3S B5875760 1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)urea

1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B5875760
M. Wt: 292.36 g/mol
InChI Key: CEZQHBRLOBHNLP-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that features a urea moiety linked to a 3,4-dimethoxyphenyl group and a thiophen-2-ylmethyl group

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-18-12-6-5-10(8-13(12)19-2)16-14(17)15-9-11-4-3-7-20-11/h3-8H,9H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZQHBRLOBHNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 3,4-dimethoxyaniline with thiophen-2-ylmethyl isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the urea moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents (e.g., dichloromethane, ethanol), and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with specific properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound is investigated for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application being studied. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)urea can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)-3-(phenylmethyl)urea: This compound has a phenylmethyl group instead of a thiophen-2-ylmethyl group, which may result in different chemical and biological properties.

    1-(3,4-Dimethoxyphenyl)-3-(pyridin-2-ylmethyl)urea:

    1-(3,4-Dimethoxyphenyl)-3-(furan-2-ylmethyl)urea: The furan-2-ylmethyl group introduces different electronic and steric effects compared to the thiophen-2-ylmethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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